molecular formula C14H17BrO2 B8060518 (E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate

(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate

Cat. No.: B8060518
M. Wt: 297.19 g/mol
InChI Key: HSZOYRPEKDOPIJ-SOFGYWHQSA-N
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Description

(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate is an organic compound that belongs to the class of acrylates. It is characterized by the presence of a tert-butyl ester group and a brominated aromatic ring. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate typically involves the esterification of (E)-3-(4-bromo-2-methylphenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction parameters and scalability. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.

    Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to form a carboxylic acid or aldehyde.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst under hydrogen gas.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of (E)-tert-butyl 3-(4-amino-2-methylphenyl)acrylate or (E)-tert-butyl 3-(4-mercapto-2-methylphenyl)acrylate.

    Reduction: Formation of (E)-tert-butyl 3-(4-bromo-2-methylphenyl)propanoate.

    Oxidation: Formation of (E)-tert-butyl 3-(4-bromo-2-formylphenyl)acrylate or (E)-tert-butyl 3-(4-bromo-2-carboxyphenyl)acrylate.

Scientific Research Applications

(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate involves its interaction with specific molecular targets. The bromine atom on the aromatic ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The acrylate moiety can undergo Michael addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate is unique due to the combination of its tert-butyl ester group and brominated aromatic ring

Properties

IUPAC Name

tert-butyl (E)-3-(4-bromo-2-methylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c1-10-9-12(15)7-5-11(10)6-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZOYRPEKDOPIJ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C=CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)/C=C/C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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